molecular formula C17H24N4O7S2 B013862 N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide CAS No. 143541-95-1

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

Cat. No. B013862
M. Wt: 460.5 g/mol
InChI Key: NBUUZMAGWSBIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of ethylenediamine-N,N,N',N'-tetraamides, including compounds related to N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, involves complex organic reactions that introduce substituents affecting the molecular and supramolecular geometries of these compounds. These synthetic processes are tailored to modify the chemical functionalities and enhance the compound's ability to interact with metal ions or participate in further chemical transformations (Rajput, Sanphui, & Biradha, 2007).

Molecular Structure Analysis

The molecular geometry of derivatives of ethylenediamine-N,N,N',N'-tetraamides, including the compound of interest, can exhibit various types of molecular geometries depending on the substituents. These geometries are crucial for understanding the compound's interaction with metal ions and its overall chemical reactivity. The presence of intramolecular hydrogen bonds and the specific geometrical arrangements play a significant role in the compound's stability and reactivity (Rajput, Sanphui, & Biradha, 2007).

Chemical Reactions and Properties

The chemical reactivity of N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, like its parent compounds, involves chelation with metal ions. These reactions are influenced by the ethylenediamine backbone and the specific substituents, affecting the compound's ability to sequester metals. The introduction of the pyridylthio group may enhance its selectivity or affinity for certain metal ions, making it useful for applications in metal ion sequestration or as a ligand in coordination chemistry (Bass & Fromm, 1985).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and the nature of substituents. The analysis of crystal structures of ethylenediamine-N,N,N',N'-tetraamides derivatives reveals the impact of substituents on the compounds' physical properties, including their phase stability, solubility in various solvents, and interaction with light and other electromagnetic radiation (Rajput, Sanphui, & Biradha, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, pH sensitivity, and behavior in different chemical environments, are crucial for understanding the applications and limitations of N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide. The chelating ability, influenced by the ethylenediamine core and the substituents, determines its interaction with metal ions, which is a key aspect of its chemical behavior and applications (Bass & Fromm, 1985).

Scientific Research Applications

  • N-(o-hydroxycyclohexyl)-ethylenediamine-N,N′N′-triacetic acid acts as a complexing agent for several metal cations and has a stabilizing effect (Schubert, Anderegg, & Schwarzenbach, 1960).

  • Ethylenediamine tetraacetic acid can disrupt sugar-salt complexes, enhancing sugar recovery in the sugar industry (Shukla & Prabhu, 1958).

  • Thermochemical studies of acid-base interactions in solutions of derivatives of ethylenediamine-N,N,N',N'-tetraacetic acid reveal insights into the structural features of these compounds (Gridchin, 2017).

  • Bifunctional poly(amino carboxylate) chelating agents can be prepared from the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines (McMurry et al., 1992).

  • Platinum(II) and palladium(II) complexes with dithiocarbamates and amines, including those related to ethylenediamine-N,N,N',N'-tetraacetic acid derivatives, show in vitro cytostatic activity against human leukemic HL-60 and HeLa cells (Faraglia et al., 2001).

  • The crystal structures of ethylenediamine-N,N,N',N'-tetraamides exhibit variations in molecular geometries based on substituents, affecting their potential applications (Rajput, Sanphui, & Biradha, 2007).

  • Biodegradable chelating agents like ethylenediaminedisuccinic acid are being explored for use in various industrial, agricultural, and domestic applications (Pinto, Neto, & Soares, 2014).

properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-oxo-2-[2-(pyridin-2-yldisulfanyl)ethylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O7S2/c22-13(18-5-8-29-30-14-3-1-2-4-19-14)9-20(10-15(23)24)6-7-21(11-16(25)26)12-17(27)28/h1-4H,5-12H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUUZMAGWSBIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409155
Record name 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

CAS RN

143541-95-1
Record name 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 2
Reactant of Route 2
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 3
Reactant of Route 3
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 4
Reactant of Route 4
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 5
Reactant of Route 5
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Reactant of Route 6
Reactant of Route 6
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide

Citations

For This Compound
1
Citations
SM Lai, V Gopalan - Ribozymes: Methods and Protocols, 2021 - Springer
Kink-turns are important RNA structural modules that facilitate long-range tertiary interactions and form binding sites for members of the L7Ae family of proteins. Present in a wide variety …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.